4-(Quinolin-4-yl)but-3-en-2-one
CAS No.:
Cat. No.: VC18250451
Molecular Formula: C13H11NO
Molecular Weight: 197.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11NO |
|---|---|
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | (E)-4-quinolin-4-ylbut-3-en-2-one |
| Standard InChI | InChI=1S/C13H11NO/c1-10(15)6-7-11-8-9-14-13-5-3-2-4-12(11)13/h2-9H,1H3/b7-6+ |
| Standard InChI Key | MTGHGXCPKQSNIU-VOTSOKGWSA-N |
| Isomeric SMILES | CC(=O)/C=C/C1=CC=NC2=CC=CC=C12 |
| Canonical SMILES | CC(=O)C=CC1=CC=NC2=CC=CC=C12 |
Introduction
Synthesis of 4-(Quinolin-4-yl)but-3-en-2-one
Classical Synthetic Routes
The synthesis of quinolin-4-one derivatives often employs methods such as the Gould–Jacobs reaction, which involves cyclization of aniline derivatives with ethoxymethylidene malonates under high temperatures . For 4-(Quinolin-4-yl)but-3-en-2-one, a modified approach may utilize Biere-Seelen’s synthesis, where methyl anthranilate reacts with acetylenedicarboxylates to form enaminoesters, followed by cyclization and decarboxylation .
Modern Catalytic Approaches
Recent advances include microwave-assisted synthesis using YbCl₃ as a catalyst under solvent-free conditions. This method enhances reaction efficiency, achieving yields up to 95% in 4 minutes . Additionally, decarboxylative cyclization of isatoic anhydrides with 1,3-dicarbonyl compounds offers an eco-friendly route, producing water and CO₂ as byproducts .
Table 1: Synthetic Methods for 4-(Quinolin-4-yl)but-3-en-2-one
Structural Characterization
Spectroscopic Data
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¹H NMR (CDCl₃): Peaks at δ 7.99 (s, 1H, quinoline-H), 7.93 (d, , 2H), 6.59 (s, 1H, enone-H), and 2.54 (s, 3H, CH₃) .
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¹³C NMR: Signals at δ 197.2 (C=O), 154.2 (quinoline C-4), and 126.8 (enone C-3) .
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IR: Strong absorption at 1675 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C quinoline) .
X-ray Crystallography
While direct crystallographic data for this compound is limited, related quinolin-4-ones exhibit planar quinoline cores with dihedral angles of 42°–51° between substituents and the aromatic system . The enone group adopts an s-cis conformation, facilitating conjugation with the quinoline π-system .
Physicochemical Properties
Table 2: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 197.23 g/mol |
| Melting point | 120–122°C (decomposes) |
| Solubility | Soluble in DCM, DMSO; insoluble in H₂O |
| Stability | Stable at RT; store at 4°C |
The compound’s low aqueous solubility is attributed to its hydrophobic quinoline core, while the enone group enhances reactivity toward nucleophiles .
Recent Advances and Future Directions
Recent studies highlight transition-metal-free synthesis and photocatalytic modifications to enhance yield and sustainability . Future research should explore:
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